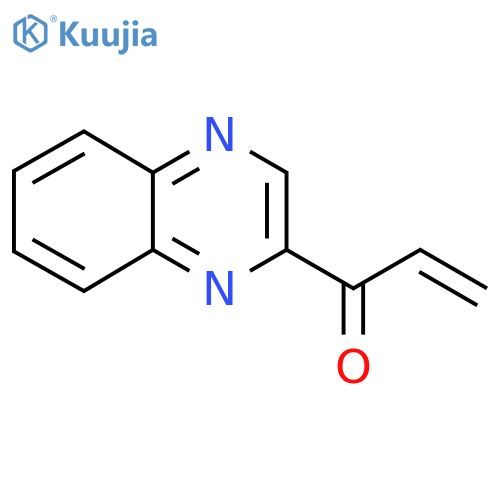Cas no 1701567-15-8 (1-(quinoxalin-2-yl)prop-2-en-1-one)

1701567-15-8 structure
商品名:1-(quinoxalin-2-yl)prop-2-en-1-one
1-(quinoxalin-2-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(quinoxalin-2-yl)prop-2-en-1-one
- EN300-1867012
- SCHEMBL11198306
- 1701567-15-8
-
- インチ: 1S/C11H8N2O/c1-2-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h2-7H,1H2
- InChIKey: NXARPTNLCCGDAX-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)C1=CN=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 184.063662883g/mol
- どういたいしつりょう: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 42.8Ų
1-(quinoxalin-2-yl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867012-5.0g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1867012-0.25g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-1.0g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1867012-10g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-5g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-2.5g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-0.1g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-0.05g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-0.5g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1867012-10.0g |
1-(quinoxalin-2-yl)prop-2-en-1-one |
1701567-15-8 | 10g |
$5652.0 | 2023-06-01 |
1-(quinoxalin-2-yl)prop-2-en-1-one 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1701567-15-8 (1-(quinoxalin-2-yl)prop-2-en-1-one) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
